



# Application Notes and Protocols: KNI-102 In Vitro Antiviral Activity Assay

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Compound of Interest		
Compound Name:	KNI-102	
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## Introduction

**KNI-102** is a potent tripeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] By targeting this protease, **KNI-102** effectively blocks the maturation of viral particles, thereby inhibiting the replication of HIV. These application notes provide a detailed protocol for assessing the in vitro antiviral activity of **KNI-102** against HIV-1 using a cell-based assay. The protocol employs the MT-4 human T-cell line, which is highly susceptible to HIV infection and exhibits significant cytopathic effects (CPE) upon infection.[2][3]

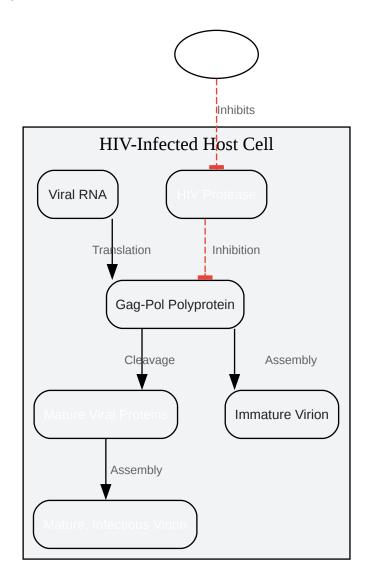
The primary method for evaluating antiviral efficacy is the quantification of the HIV-1 p24 capsid protein in the cell culture supernatant via an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in the presence of **KNI-102** indicates inhibition of viral replication.[4][5] Concurrently, a cytotoxicity assay is performed to ensure that the observed antiviral effect is not a result of compound-induced cell death.[6][7]

### **Mechanism of Action of KNI-102**

HIV protease is a viral enzyme essential for the proteolytic cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This maturation process is a prerequisite for the production of infectious virions. **KNI-102** acts as a competitive inhibitor of HIV protease,



binding to the active site of the enzyme and preventing it from processing the viral polyproteins. This inhibition ultimately leads to the release of immature, non-infectious viral particles.



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Figure 1. Mechanism of action of KNI-102 as an HIV protease inhibitor.

## **Experimental Protocols**

This section details the necessary protocols for determining the antiviral activity and cytotoxicity of **KNI-102**.

## **Protocol 1: Cytotoxicity Assay (MTT Assay)**



This assay is crucial to determine the concentration range at which **KNI-102** is not toxic to the host cells, ensuring that any observed reduction in viral replication is not due to cell death caused by the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8][9]

#### Materials:

- MT-4 cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)
- KNI-102 stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100
  μL of complete medium.
- Compound Addition: Prepare serial dilutions of KNI-102 in complete medium. Add 100 μL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest KNI-102 concentration) and untreated cells (media only).
- Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- Solubilization: Add 150 μL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).

## **Protocol 2: Anti-HIV-1 Activity Assay (p24 ELISA)**

This assay quantifies the amount of HIV-1 p24 antigen in the cell culture supernatant as a measure of viral replication.

#### Materials:

- MT-4 cells
- · Complete Medium
- HIV-1 stock (e.g., HIV-1 IIIB)
- KNI-102 stock solution
- 96-well microtiter plates
- CO2 incubator (37°C, 5% CO2)
- Commercially available HIV-1 p24 ELISA kit

#### Procedure:

- Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100  $\mu L$  of complete medium.
- Compound and Virus Addition: Prepare serial dilutions of KNI-102 in complete medium. Add 50 μL of the diluted compound to the respective wells. Add 50 μL of HIV-1 stock at a multiplicity of infection (MOI) that results in significant CPE in 4-5 days to the wells



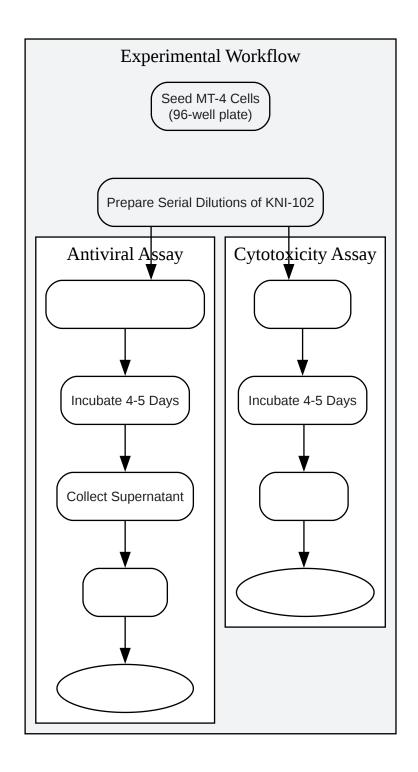




containing the test compound and to the virus control wells (no compound). Include cell control wells (no virus, no compound).

- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.
- Supernatant Collection: Centrifuge the plates at a low speed to pellet the cells. Carefully collect the supernatant from each well.
- p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[10][11]
- Data Analysis: Determine the concentration of p24 in each well from the standard curve.
   Calculate the percentage of p24 inhibition for each KNI-102 concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.





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